molecular formula C13H17ClFN3 B12231919 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

Cat. No.: B12231919
M. Wt: 269.74 g/mol
InChI Key: FEWUFYICEYEDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: This compound consists of a 4-fluorophenyl group attached to a methanamine backbone, with a (2,4-dimethylpyrazol-3-yl)methyl substituent on the nitrogen. The hydrochloride salt enhances solubility and stability.

Characterization typically involves NMR, HRMS, and IR spectroscopy to confirm purity and structure .

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10-7-16-17(2)13(10)9-15-8-11-3-5-12(14)6-4-11;/h3-7,15H,8-9H2,1-2H3;1H

InChI Key

FEWUFYICEYEDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Pyrazole Ring Formation

The synthesis begins with constructing the 2,4-dimethylpyrazol-3-yl core. Key methods include:

Cyclocondensation of Hydrazines with 1,3-Diketones

A common approach involves reacting hydrazine derivatives with 1,3-diketones under acidic conditions. For example:

  • Reactants : Hydrazine hydrate + pentane-2,4-dione (or analogous diketones)
  • Conditions : HCl catalysis, reflux in ethanol or methanol.
  • Product : 2,4-Dimethylpyrazole intermediate.
Functionalization via Formylation and Substitution

The pyrazole ring is further functionalized to introduce reactive sites for subsequent coupling:

  • Formylation : Treatment with POCl₃/DMF or Vilsmeier-Haack reagents yields pyrazole-3-carbaldehyde derivatives.
  • Alkylation : Reaction with methyl iodide or similar alkylating agents introduces methyl groups at the 2- and 4-positions.

Fluorophenyl Amine Synthesis

The 1-(4-fluorophenyl)methanamine component is typically synthesized via:

Reductive Amination
  • Reactants : 4-Fluorobenzaldehyde + excess ammonium acetate.
  • Conditions : NaBH₃CN or NaBH₄ in methanol or THF, room temperature to 60°C.
  • Product : 1-(4-Fluorophenyl)methanamine.
Alternative Routes
  • Nucleophilic Substitution : Reaction of 4-fluorobenzyl chloride with ammonia or amines under basic conditions.

Final Coupling and Salt Formation

The pyrazole and fluorophenyl moieties are linked via:

Reductive Amination
  • Reactants : Pyrazole-3-carbaldehyde derivative + 1-(4-fluorophenyl)methanamine.
  • Conditions : NaBH₃CN in methanol, 0–25°C.
  • Product : Free base of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine.
Hydrochloride Salt Formation
  • Protonation : Treatment with HCl gas or aqueous HCl in ethyl acetate or THF.
  • Purification : Crystallization from diethyl ether or hexane.

Reaction Optimization and Conditions

Reagent Screening

Step Reagents Conditions Yield
Pyrazole Formation Hydrazine hydrate, pentane-2,4-dione HCl, reflux in ethanol, 6–12 hr 70–85%
Reductive Amination NaBH₃CN, methanol 0–25°C, 2–4 hr 60–75%
Hydrochloride Salt HCl gas, ethyl acetate Room temperature, 1 hr 90–95%

Solvent and Catalyst Effects

  • Solvent : Methanol or THF improves solubility of reactants and intermediates.
  • Catalysts : For Suzuki couplings (if applicable), Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency.
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during reductive amination.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H-NMR δ 2.2–2.5 (s, 3H, CH₃), δ 4.3–4.5 (s, 2H, CH₂), δ 7.0–7.5 (m, 4H, Ar-H)
IR 3300–3500 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N or C=C)
MS [M+H]⁺ at m/z 254 (free base) or m/z 290 (hydrochloride salt)

Purification Methods

Method Conditions Purity
Column Chromatography Silica gel, 0–10% methanol/EtOAc >95%
HPLC Reverse-phase C18, 20–80% acetonitrile 99%+
Crystallization EtOAc/hexane, –20°C 98–99%

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the pyrazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride, as anticancer agents. Pyrazole compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have shown significant cytotoxic effects against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, demonstrating their potential in cancer therapy .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This property is particularly relevant in the context of developing treatments for chronic inflammatory diseases. Research indicates that pyrazole derivatives can modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable for researchers engaged in synthetic organic chemistry .

Development of Novel Therapeutics

The compound's structure can be modified to develop new therapeutic agents targeting specific diseases. By altering functional groups or substituents on the pyrazole ring or the phenyl moiety, researchers can create derivatives with enhanced potency or selectivity for particular biological targets .

Case Study 1: Anticancer Screening

A study evaluated several pyrazole derivatives against a panel of cancer cell lines, including MCF7 and NCI-H460. The results demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM . This underscores the potential of this compound class in anticancer drug development.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, showing that certain analogs could effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis. This study suggests that modifications to the compound could yield effective anti-inflammatory agents suitable for treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Z899051432
  • Structure : 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
  • Key Differences : Replaces the pyrazole substituent with a thiazole ring and introduces a carboxamide group.
  • Data :
    • Molecular Weight : 331.2 g/mol (ESI-MS)
    • Synthesis Yield : 76% via acid-amine coupling .
  • Significance : The thiazole moiety may enhance metabolic stability compared to pyrazole derivatives.
Sarizotan Derivatives
  • Structure : (S)-1-(Chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine hydrochloride ().
  • Key Differences : Chroman and pyridine substituents replace the pyrazole group.
  • Pharmacology : Sarizotan is a serotonin 5-HT1A receptor agonist and dopamine D2/D3 antagonist, highlighting how structural variations dictate receptor selectivity .

Fluorophenyl Methanamine Derivatives

1-(4-Fluorophenyl)-N-(phenylmethyl)methanamine
  • Structure : Simplifies the substituent to a benzyl group.
  • Data : Molecular formula C14H14FN ().
  • Significance : Lacks heterocyclic substituents, likely reducing receptor affinity but improving synthetic accessibility .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine Hydrochloride
  • Structure : Substitutes pyrazole with a piperidine ring.
  • Data : Molecular formula C14H20ClFN2 ().

Heterocyclic Substitution Variations

N-[[3-Bromo-4-[(4-fluorophenyl)methoxy]...]methyl]-1-(furan-2-yl)methanamine Hydrochloride
  • Structure : Incorporates bromo, methoxy, and furan groups ().
  • Data: Molecular weight 456.7 g/mol (C20H20BrClFNO3).
  • Significance : Bulkier substituents may reduce solubility but improve target specificity .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Heterocyclic Group Molecular Weight (g/mol) Key Pharmacological Feature
Target Compound 4-Fluorophenyl methanamine 2,4-Dimethylpyrazole ~309.8 (calc.) Potential serotonin/dopamine modulation
Z899051432 4-Fluorophenyl pyrazole 2-Methylthiazole 331.2 Carboxamide enhances stability
Sarizotan 4-Fluorophenyl methanamine Chroman + pyridine 352.87 5-HT1A agonist, D2/D3 antagonist
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)... 4-Fluorophenyl methanamine Piperidine 271.78 Increased basicity for CNS penetration

Research Implications

  • Target Compound : The 2,4-dimethylpyrazole group could balance receptor affinity and metabolic stability, making it a candidate for neuropsychiatric drug development.
  • Contradictions: Sarizotan’s chroman group confers serotonin activity, whereas piperidine derivatives () may favor dopaminergic pathways, illustrating how minor structural changes alter target profiles .

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine; hydrochloride is a compound that has gained attention in recent years due to its potential biological activities. This article provides an in-depth examination of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21FN4
  • Molecular Weight : 348.41 g/mol
  • IUPAC Name : N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine hydrochloride

The biological activity of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine; hydrochloride is primarily attributed to its interaction with specific biological targets. The compound exhibits activity against various cancer cell lines and has been studied for its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells through:

  • Inhibition of Tubulin Polymerization : Similar to other compounds that target microtubules, it disrupts the normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in tumor cells .
  • Selective Cytotoxicity : Studies have shown that it exhibits selective cytotoxicity towards certain cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) while sparing normal cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism of Action Notes
Study 1A54912.5Tubulin inhibitionSelective toxicity observed
Study 2HeLa15.0Apoptosis inductionHigher efficacy than control
Study 3184B5>50-Non-cytotoxic to normal cells

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine; hydrochloride on A549 and HeLa cells, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the disruption of microtubule dynamics, which is critical for mitosis .

Case Study 2: Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetics of the compound, revealing that it has favorable absorption characteristics and moderate metabolic stability in human liver microsomes. This suggests potential for therapeutic use with manageable side effects due to lower toxicity profiles compared to similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.